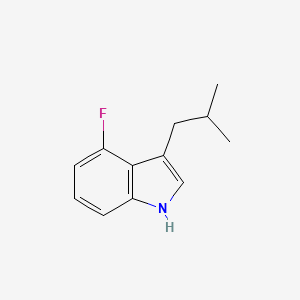
4-Fluoro-3-isobutyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-3-isobutyl-1H-indole is a chemical compound with the molecular formula C12H14FN. It is not intended for human or veterinary use and is typically used for research purposes. This compound has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors, making it useful in developing new derivatives .
Synthesis Analysis
The synthesis of indole derivatives like 4-Fluoro-3-isobutyl-1H-indole often involves catalytic protodeboronation of pinacol boronic esters . This process uses a radical approach and is paired with a Matteson–CH2–homologation . Other methods include the use of reagents such as 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis
The molecular structure of 4-Fluoro-3-isobutyl-1H-indole consists of a benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes the compound aromatic in nature . The indole molecule has seven positions to accommodate different substitutions, allowing for the synthesis of new derivatives .科学的研究の応用
Pharmacology: Antiviral Agents
Indole derivatives, including those with substitutions like 4-Fluoro-3-isobutyl-1H-indole, have been studied for their antiviral properties. Compounds structurally related to 4-Fluoro-3-isobutyl-1H-indole have shown inhibitory activity against a range of viruses, including influenza A and Coxsackie B4 virus . This suggests potential for 4-Fluoro-3-isobutyl-1H-indole to be developed into antiviral medication after thorough research and clinical trials.
Chemical Synthesis: Cycloaddition Reactions
Indoles are key substrates in cycloaddition reactions, which are cornerstone methods in organic synthesis for constructing complex heterocyclic frameworks . 4-Fluoro-3-isobutyl-1H-indole could serve as a building block in such reactions, leading to the creation of new molecules with potential pharmaceutical applications.
Biological Research: Signal Molecule Studies
Indole and its derivatives are known to act as signaling molecules in both bacterial and plant communication systems. Research into 4-Fluoro-3-isobutyl-1H-indole could provide insights into its role in these biological processes, potentially leading to the development of new ways to manipulate these signals for beneficial outcomes .
Medical Diagnostics: Biomarker Development
The structural features of indole derivatives make them suitable for binding to multiple receptors, which is valuable in the development of diagnostic biomarkers . 4-Fluoro-3-isobutyl-1H-indole could be used to create contrast agents or diagnostic tools for various diseases, given its potential high-affinity binding properties.
Environmental Science: Green Chemistry
Indole-based reactions are considered green chemistry due to their atom-economical nature . The use of 4-Fluoro-3-isobutyl-1H-indole in such reactions could contribute to more sustainable practices in chemical manufacturing, reducing waste and environmental impact.
Industrial Applications: Biotechnological Production
Indoles have applications in flavor and fragrance industries, and their derivatives can be used as natural colorants or bioactive compounds with therapeutic potential . Biotechnological production methods involving 4-Fluoro-3-isobutyl-1H-indole could lead to more environmentally friendly and cost-effective industrial processes.
Safety and Hazards
将来の方向性
作用機序
Target of Action
It’s known that indole derivatives bind with high affinity to multiple receptors . This suggests that 4-Fluoro-3-isobutyl-1H-indole may also interact with various receptors, contributing to its biological activity.
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often involving electrophilic substitution due to excessive π-electrons delocalization . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 4-Fluoro-3-isobutyl-1H-indole may affect a wide range of biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.
特性
IUPAC Name |
4-fluoro-3-(2-methylpropyl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN/c1-8(2)6-9-7-14-11-5-3-4-10(13)12(9)11/h3-5,7-8,14H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZDUCJMAKIQCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CNC2=C1C(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-isobutyl-1H-indole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-(4-acetylpiperazinyl)-1-[(4-fluorophenyl)sulfonyl]-2-oxoethyl}(3-chloroph enyl)carboxamide](/img/structure/B2881527.png)
![[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-ethoxybenzamide](/img/structure/B2881529.png)
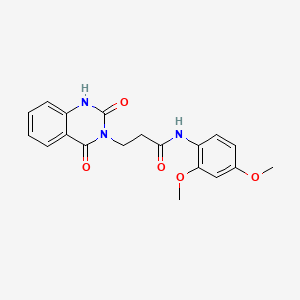
![Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone](/img/structure/B2881533.png)
![4-Methoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2881535.png)
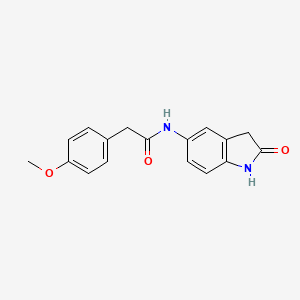
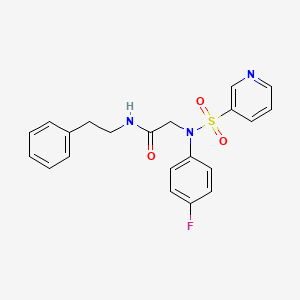
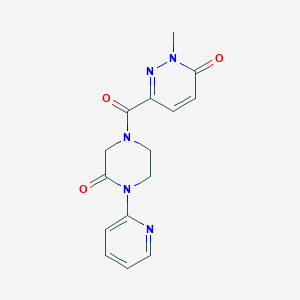
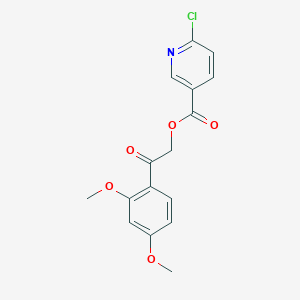
![N'-[(E)-(3-Nitrophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2881543.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2881544.png)
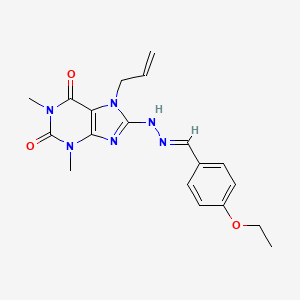
![3-(Dimethylamino)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2881549.png)